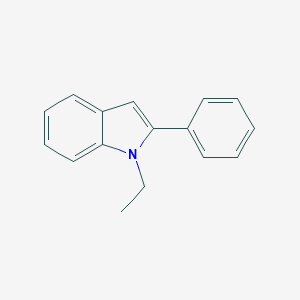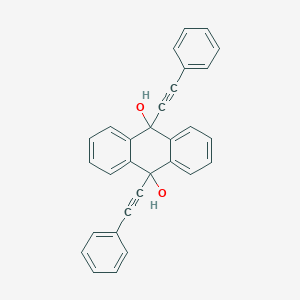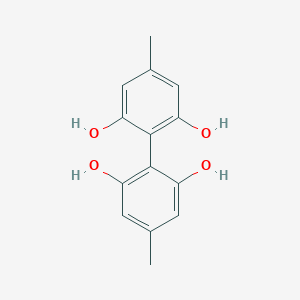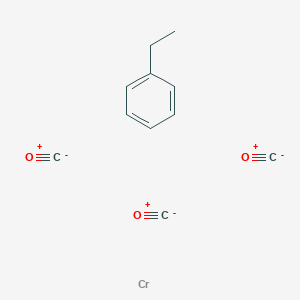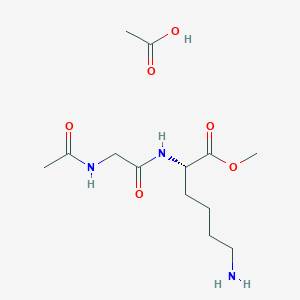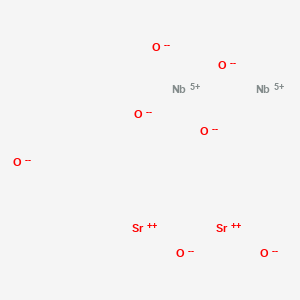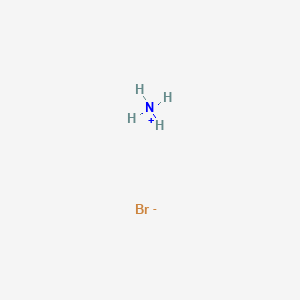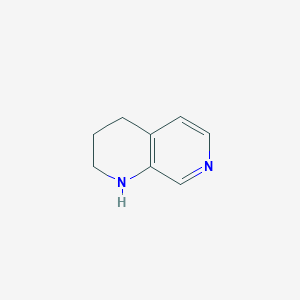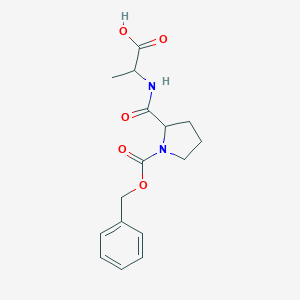
N-(thiophen-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-yl)benzenesulfonamide, also known as TBPS, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective antagonist of the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in the central nervous system. In
Mécanisme D'action
N-(thiophen-2-yl)benzenesulfonamide acts as a competitive antagonist of the GABA receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and activation of GABA receptors leads to a decrease in neuronal excitability. N-(thiophen-2-yl)benzenesulfonamide binds to the GABA receptor and prevents the binding of GABA, leading to a decrease in inhibitory neurotransmission and an increase in neuronal excitability. This mechanism of action makes N-(thiophen-2-yl)benzenesulfonamide a valuable tool for studying the role of GABA receptors in various physiological and pathological conditions.
Effets Biochimiques Et Physiologiques
N-(thiophen-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase neuronal excitability and reduce inhibitory neurotransmission, leading to an increase in seizure activity. N-(thiophen-2-yl)benzenesulfonamide has also been shown to increase anxiety-like behavior in animal models. Additionally, N-(thiophen-2-yl)benzenesulfonamide has been shown to have an analgesic effect, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(thiophen-2-yl)benzenesulfonamide in lab experiments is its potency and selectivity as a GABA receptor antagonist. This allows for precise manipulation of GABA receptor activity and investigation of the role of GABA receptors in various physiological and pathological conditions. However, N-(thiophen-2-yl)benzenesulfonamide has also been shown to have off-target effects, which can complicate interpretation of experimental results. Additionally, the complex synthesis process and high cost of N-(thiophen-2-yl)benzenesulfonamide can limit its use in some lab settings.
Orientations Futures
There are several future directions for research involving N-(thiophen-2-yl)benzenesulfonamide. One area of interest is the role of GABA receptors in addiction and substance abuse. N-(thiophen-2-yl)benzenesulfonamide has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting a potential therapeutic role for GABA receptor antagonists in addiction treatment. Additionally, further investigation into the off-target effects of N-(thiophen-2-yl)benzenesulfonamide and the development of more selective GABA receptor antagonists could improve its usefulness as a research tool. Finally, the development of more cost-effective synthesis methods for N-(thiophen-2-yl)benzenesulfonamide could increase its availability for use in lab experiments.
Méthodes De Synthèse
N-(thiophen-2-yl)benzenesulfonamide can be synthesized through a multi-step process. First, 2-aminobenzenesulfonamide is reacted with thiophene-2-carboxylic acid to form the intermediate compound, thiophene-2-yl-(2-aminobenzenesulfonamide). This intermediate is then treated with phosphorus oxychloride to yield N-(thiophen-2-yl)benzenesulfonamide. The synthesis of N-(thiophen-2-yl)benzenesulfonamide is a complex process that requires careful attention to detail and purification to ensure the purity of the final product.
Applications De Recherche Scientifique
N-(thiophen-2-yl)benzenesulfonamide has been used extensively in scientific research to investigate the role of GABA receptors in the central nervous system. It has been shown to be a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the physiological and biochemical effects of GABA receptor activation and inhibition. N-(thiophen-2-yl)benzenesulfonamide has been used in a variety of studies, including those investigating the role of GABA receptors in anxiety, epilepsy, and addiction.
Propriétés
Numéro CAS |
13053-76-4 |
|---|---|
Nom du produit |
N-(thiophen-2-yl)benzenesulfonamide |
Formule moléculaire |
C10H9NO2S2 |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
N-thiophen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9NO2S2/c12-15(13,9-5-2-1-3-6-9)11-10-7-4-8-14-10/h1-8,11H |
Clé InChI |
YWGXNSNKBVOMJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |
Synonymes |
Benzenesulfonamide, N-2-thienyl- (7CI,8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



